Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
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Overview
Description
Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate is an organic compound characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with a hydroxyl group in the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to yield (1S,2R)-2-hydroxycyclohexanone.
Formation of Carbamate: The hydroxyl group of (1S,2R)-2-hydroxycyclohexanone is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reduction: Utilizing catalytic hydrogenation for the reduction step.
Efficient Carbamation: Employing continuous flow reactors to enhance the efficiency and yield of the carbamation reaction.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) for deprotonation followed by the addition of an electrophile.
Major Products:
Oxidation: (1S,2R)-2-oxocyclohexylcarbamate.
Reduction: Benzyl ((1S,2R)-2-aminocyclohexyl)carbamate.
Substitution: Various substituted benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamates depending on the electrophile used.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.
Polymer Science: Incorporated into polymer backbones to impart specific properties such as flexibility and thermal stability.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Modification: Used in the modification of proteins to study structure-function relationships.
Medicine:
Drug Development: Explored as a potential prodrug for delivering active pharmaceutical ingredients.
Therapeutic Agents: Investigated for its potential anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific mechanical and thermal properties.
Coatings: Employed in the development of protective coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Benzyl ((1R,2S)-2-hydroxycyclohexyl)carbamate: A diastereomer with different stereochemistry.
Benzyl ((1S,2R)-2-aminocyclohexyl)carbamate: A reduced form with an amine group instead of a hydroxyl group.
Uniqueness:
Chirality: The specific (1S,2R) configuration imparts unique stereochemical properties.
Functional Groups: The combination of benzyl, hydroxyl, and carbamate groups provides a versatile platform for chemical modifications.
Properties
IUPAC Name |
benzyl N-[(1S,2R)-2-hydroxycyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQLGJJPYSFXPM-QWHCGFSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679585 |
Source
|
Record name | Benzyl [(1S,2R)-2-hydroxycyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187334-05-0 |
Source
|
Record name | Benzyl [(1S,2R)-2-hydroxycyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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